

(R)-1,2,3,4-tetrahydronaphthalen-1-amine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1310972

[Get Quote](#)

An In-depth Technical Guide to (R)-1,2,3,4-Tetrahydronaphthalen-1-amine

Introduction

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine, also known as (R)-1-aminotetralin, is a chiral organic compound featuring a tetralin core structure with an amine substituent. Its rigid framework makes it a valuable scaffold in medicinal chemistry and drug development. The specific stereochemistry of the (R)-enantiomer plays a crucial role in its interaction with biological targets, making it a key component in the synthesis of various pharmacologically active agents. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, synthesis, and its significance as a pharmacophore, particularly in the context of dopaminergic and serotonergic systems.

Chemical Structure and Stereochemistry

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine consists of a bicyclic structure where a benzene ring is fused to a cyclohexane ring. The amine group is attached to the C1 carbon of the saturated ring, which is a chiral center. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The molecule's conformationally restricted nature, a result of the fused ring system, is a key feature for its use in designing ligands with high receptor affinity and selectivity.

The IUPAC name for this compound is (1R)-1,2,3,4-tetrahydronaphthalen-1-amine.[1] Its structure is foundational to a number of drugs, including sertraline and dasotraline.[2]

Caption: 2D structure of **(R)-1,2,3,4-tetrahydronaphthalen-1-amine**.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **(R)-1,2,3,4-tetrahydronaphthalen-1-amine** is provided in the table below. These properties are essential for its handling, formulation, and pharmacokinetic profiling in drug development.

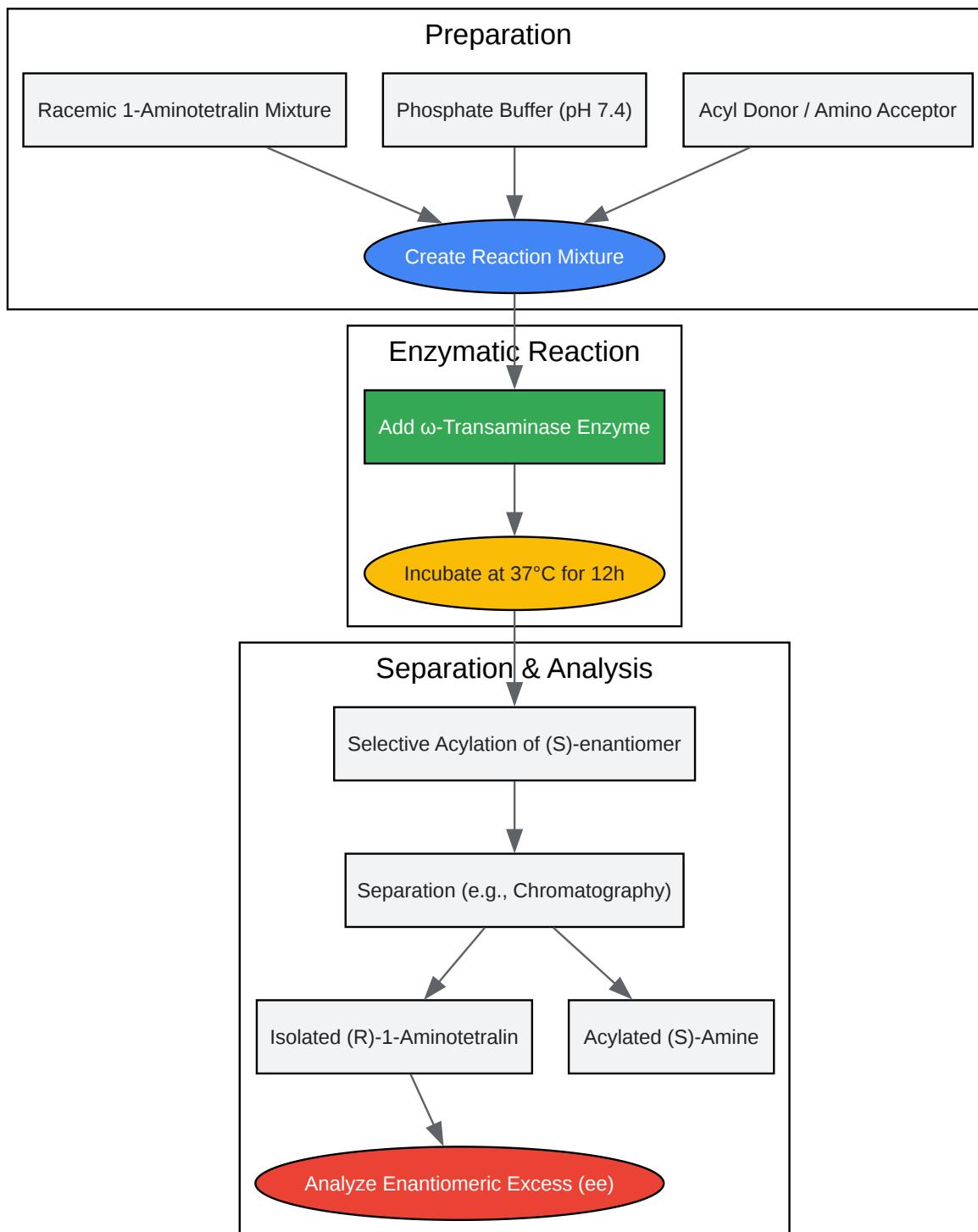
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ N	--INVALID-LINK--[1][3]
Molecular Weight	147.22 g/mol	--INVALID-LINK--[1][3]
CAS Number	23357-46-2	--INVALID-LINK--[1]
Boiling Point	118-120 °C at 8 mmHg	--INVALID-LINK--[4]
Density	1.002 g/cm ³	--INVALID-LINK--[4]
Refractive Index	1.565	--INVALID-LINK--[4]
Water Solubility	6.91 g/L at 25 °C	--INVALID-LINK--[4]
Sensitivity	Air Sensitive	--INVALID-LINK--[4]

Experimental Protocols

The synthesis of enantiomerically pure **(R)-1,2,3,4-tetrahydronaphthalen-1-amine** is a critical process for its use in pharmaceuticals. Common strategies involve the resolution of a racemic mixture or asymmetric synthesis.

1. Reductive Amination and Synthesis

One common synthetic route to the racemic 1-aminotetralin is the reductive amination of α -tetralone. This involves reacting the ketone with an amine source, often in the presence of a reducing agent.


- Protocol: A typical procedure involves the reaction of α -tetralone with an amine source, such as ammonia or an ammonium salt, and a reducing agent like sodium borohydride.^[5] The initial reaction forms an enamine, which is then reduced to the corresponding amine.^[5]

2. Enzymatic Kinetic Resolution of Racemic 1-Aminotetralin

Enzymatic methods offer high enantioselectivity for the separation of racemic mixtures.

- Protocol: A general procedure involves mixing the racemic amine (e.g., 10 mM) with an acyl donor in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).^[6] The reaction is initiated by adding a lipase or transaminase, such as a recombinant ω -transaminase.^[6] The mixture is incubated at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 12 hours).^[6] The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted (R)- or (S)-amine. The enantiomeric excess (ee) can then be determined using chiral chromatography.

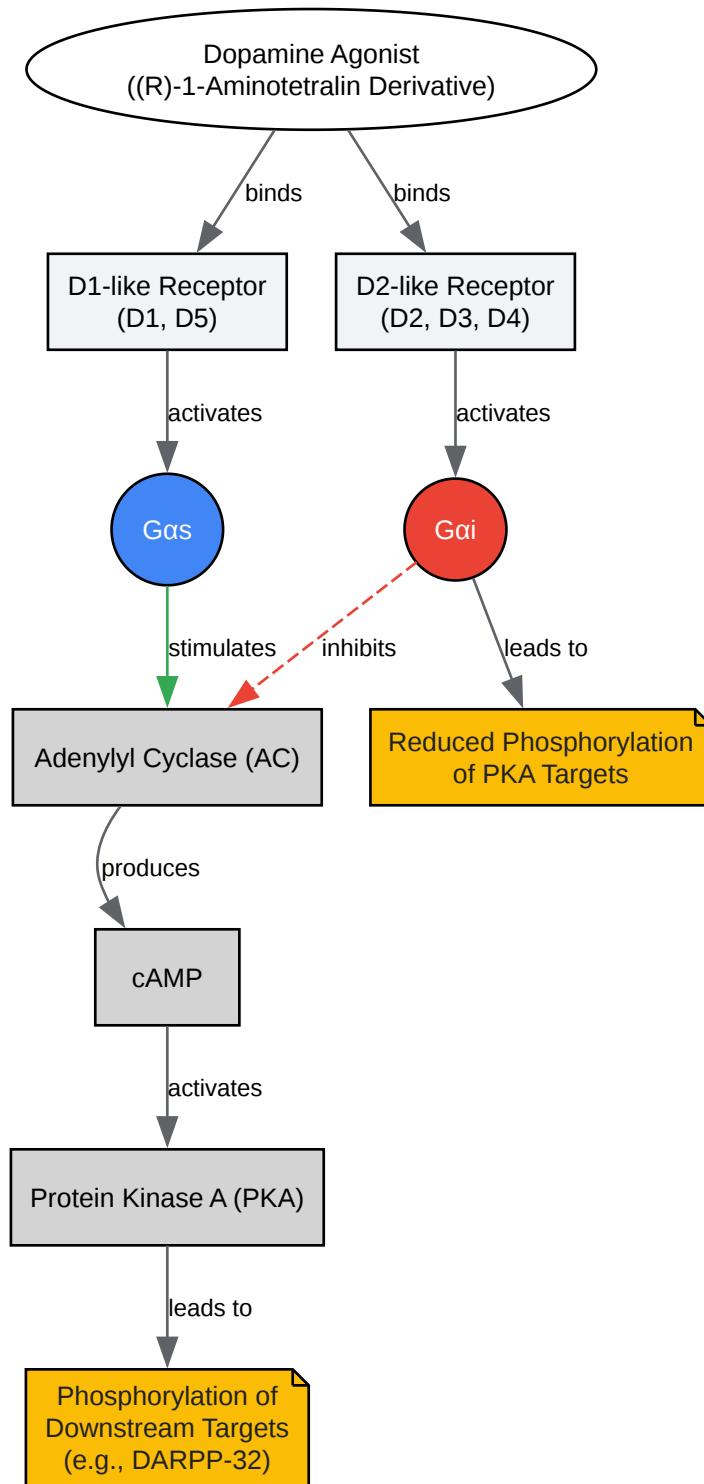
Workflow for Enzymatic Resolution

[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic resolution of racemic 1-aminotetralin.

Role in Drug Development and Biological Activity

The 1-aminotetralin scaffold is a well-established pharmacophore that mimics the structure of neurotransmitters like dopamine and serotonin. This structural similarity allows it to interact with their respective receptors and transporters.


- **Dopaminergic Activity:** Derivatives of aminotetralin have been extensively studied as dopamine receptor agonists.^[7] The rigid structure helps to orient the key pharmacophoric elements—the aromatic ring and the nitrogen atom—in a conformation that is favorable for binding to dopamine receptors.^[7]
- **Serotonergic Activity:** This scaffold is also crucial for ligands targeting serotonin (5-HT) receptors. For instance, various 2-aminotetralin derivatives have been developed as selective 5-HT₁ agonists.^{[8][9][10]} The stereochemistry at the C1 (or C2 in related structures) position often dictates the affinity and selectivity for different 5-HT receptor subtypes.^[8]
- **Neurotransmitter Reuptake Inhibition:** Many aminotetralin analogues act as inhibitors of neurotransmitter reuptake, a key mechanism in the treatment of depression and other mood disorders.^[11] The well-known antidepressant sertraline is a prominent example.

Signaling Pathways

Given that **(R)-1,2,3,4-tetrahydronaphthalen-1-amine** derivatives frequently target dopamine receptors, understanding the downstream signaling of these receptors is crucial. Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).^[12]

- **D1-like Receptor Signaling:** These receptors are typically coupled to the G_{αs} protein.^[12] Activation leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).^[13] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, a key regulator of neuronal signaling.^{[12][14]}
- **D2-like Receptor Signaling:** These receptors are coupled to the G_{αi} protein, which has an inhibitory effect.^[12] Activation of D2-like receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity.^[13]

Simplified Dopamine Receptor Signaling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Aminotetralin, (R)- | C10H13N | CID 7058072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aminotetralin - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. parchem.com [parchem.com]
- 5. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]
- 6. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(R)-1,2,3,4-tetrahydronaphthalen-1-amine chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310972#r-1-2-3-4-tetrahydronaphthalen-1-amine-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com